molecular formula C12H15NO2 B7561965 N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]propanamide

N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]propanamide

Cat. No. B7561965
M. Wt: 205.25 g/mol
InChI Key: KKVCWZKJRZAJFM-PWSUYJOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic uses. This compound is a synthetic derivative of the naturally occurring compound indole-3-acetic acid, which is a plant hormone.

Scientific Research Applications

  • Synthesis and Characterization:

    • N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Synthesized with high yield, characterized via various spectroscopic methods (Manolov, Ivanov, & Bojilov, 2021).
    • N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: Prepared from tryptamine and flurbiprofen, similar to a fragment in Brequinar used in SARS-CoV-2 treatment trials (Manolov, Ivanov, & Bojilov, 2020).
  • Biological and Pharmacological Activities:

    • Immunosuppressive Activities: N-aryl-3-(indol-3-yl)propanamides demonstrated significant inhibitory activity in murine splenocytes proliferation and mice delayed-type hypersensitivity assays (Giraud et al., 2010).
    • Antimicrobial Activity: N-(naphthalen-1-yl)propanamide derivatives showed notable activity against various bacteria and fungi species (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
  • Pharmacokinetics and Metabolism:

    • Selective Androgen Receptor Modulator (SARM) in Rats: S-1, a propanamide, demonstrated low clearance, moderate distribution, and extensive metabolism in rats, indicating its potential as a therapeutic agent (Wu et al., 2006).
  • Chemical Reactions and Properties:

    • Photoreactions of N,N-Dimethylpyruvamide: Investigated in methanol and ethanol, yielding products through specific chemical reactions (Shima et al., 1984).
  • Therapeutic Potential:

    • Dopamine Receptors Ligands: Certain indene derivatives showed high affinity and selectivity for the D1 receptor, indicating potential for central nervous system applications (Claudi et al., 1996).

properties

IUPAC Name

N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-11(15)13-12-9-6-4-3-5-8(9)7-10(12)14/h3-6,10,12,14H,2,7H2,1H3,(H,13,15)/t10-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVCWZKJRZAJFM-PWSUYJOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1C(CC2=CC=CC=C12)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N[C@@H]1[C@@H](CC2=CC=CC=C12)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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